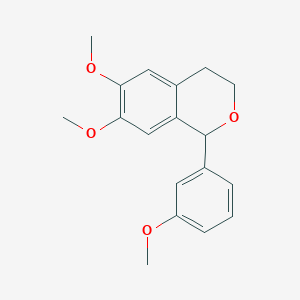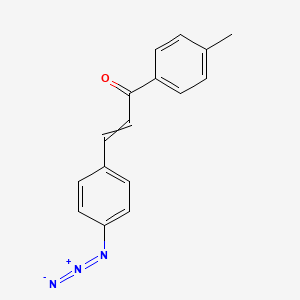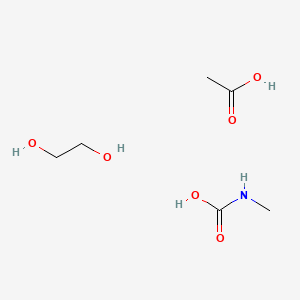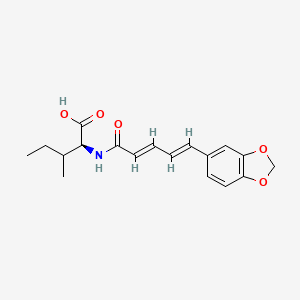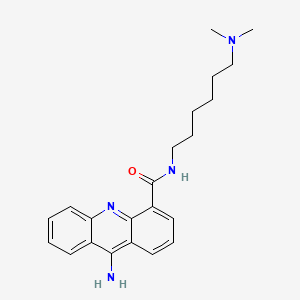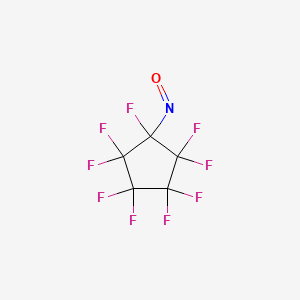![molecular formula C15H25NO3 B14346817 [4-(Octyloxy)pyridine-2,6-diyl]dimethanol CAS No. 98828-71-8](/img/structure/B14346817.png)
[4-(Octyloxy)pyridine-2,6-diyl]dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Octyloxy)pyridine-2,6-diyl]dimethanol: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an octyloxy group attached to the pyridine ring and two hydroxymethyl groups at the 2 and 6 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Octyloxy)pyridine-2,6-diyl]dimethanol typically involves the introduction of the octyloxy group to the pyridine ring followed by the addition of hydroxymethyl groups. One common method is the alkylation of 2,6-dihydroxymethylpyridine with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl groups in [4-(Octyloxy)pyridine-2,6-diyl]dimethanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with reduced functional groups.
Substitution: The octyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new alkyl or aryl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use as a ligand in coordination chemistry for the development of metal complexes with biological activity.
- Investigated for its potential antimicrobial properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of novel polymers and coatings.
作用機序
The mechanism of action of [4-(Octyloxy)pyridine-2,6-diyl]dimethanol depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. The octyloxy group provides hydrophobic interactions, while the hydroxymethyl groups offer hydrogen bonding capabilities. These interactions can influence the stability and reactivity of the resulting complexes.
類似化合物との比較
2,6-Pyridinedimethanol: Lacks the octyloxy group, making it less hydrophobic.
4-Alkoxypyridine derivatives: Similar structure but with different alkyl groups.
Uniqueness:
- The presence of the octyloxy group in [4-(Octyloxy)pyridine-2,6-diyl]dimethanol enhances its hydrophobicity, which can be advantageous in certain applications.
- The combination of hydroxymethyl groups and the octyloxy group provides unique reactivity and interaction profiles compared to other pyridine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
98828-71-8 |
|---|---|
分子式 |
C15H25NO3 |
分子量 |
267.36 g/mol |
IUPAC名 |
[6-(hydroxymethyl)-4-octoxypyridin-2-yl]methanol |
InChI |
InChI=1S/C15H25NO3/c1-2-3-4-5-6-7-8-19-15-9-13(11-17)16-14(10-15)12-18/h9-10,17-18H,2-8,11-12H2,1H3 |
InChIキー |
FCRVQBJILPANBV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC(=NC(=C1)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


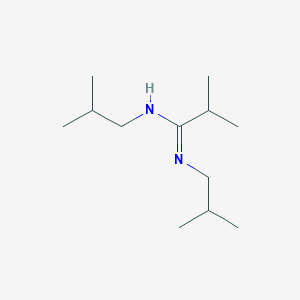

![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)
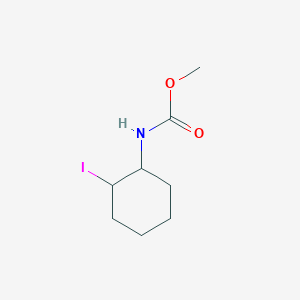
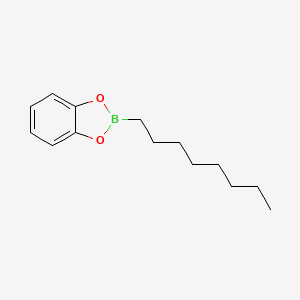
![1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]-](/img/structure/B14346785.png)
![3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one](/img/structure/B14346787.png)
